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Compound of Interest

Compound Name:
3-Aminodihydrofuran-2(3H)-one

hydrobromide

Cat. No.: B145685 Get Quote

Application Note: Synthesis of 3-
Aminodihydrofuran-2(3H)-one Hydrobromide
Introduction

3-Aminodihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone, is a valuable chiral

intermediate in the synthesis of various pharmaceutical compounds. This document provides a

detailed protocol for the synthesis of its hydrobromide salt, a stable crystalline solid, starting

from the readily available amino acid L-methionine. The described method is a one-pot

synthesis, which offers advantages in terms of operational simplicity and efficiency.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of the synthesis protocol.
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Parameter Value Reference

Starting Material L-Methionine

Final Product
(S)-3-Aminodihydrofuran-

2(3H)-one hydrobromide
[1]

Molecular Formula C₄H₈BrNO₂ [1]

Molecular Weight 182.02 g/mol [1]

Typical Yield 70-80% Adapted from[2][3]

Purity ≥97% [1]

Storage Conditions -20°C, under nitrogen [1]

Experimental Protocol
This protocol is adapted from established methods for the synthesis of the corresponding

hydrochloride salt.[2][3]

Materials:

L-Methionine

Dimethyl Sulfate

Sulfuric Acid (98%)

Sodium Hydroxide

Hydrobromic Acid (48%)

Methanol

Water (Deionized)

Ethanol

Ethyl Acetate
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Equipment:

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Thermometer

Büchner funnel and flask

Vacuum pump

Rotary evaporator

Procedure:

Sulfonium Salt Formation:

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel,

and thermometer, add L-methionine (e.g., 0.1 mol), methanol (e.g., 50 mL), and water

(e.g., 25 mL).

Cool the mixture in an ice bath to 0-5 °C.

Slowly add concentrated sulfuric acid (e.g., 0.1 mol) while maintaining the temperature

below 10 °C.

After the addition is complete, add dimethyl sulfate (e.g., 0.09 mol) dropwise over 30

minutes, ensuring the temperature remains below 15 °C.

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature. Stir for an additional 2 hours.

Hydroxylation:
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Cool the reaction mixture back to 0-5 °C in an ice bath.

Slowly add a solution of sodium hydroxide (e.g., 0.3 mol) in water (e.g., 50 mL) dropwise,

keeping the temperature below 20 °C.

After the addition, heat the mixture to reflux (approximately 80-90 °C) for 3 hours.

Cyclization and Salt Formation:

Cool the reaction mixture to room temperature.

Acidify the mixture to pH 1-2 by the slow addition of 48% hydrobromic acid.

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to

remove most of the solvent.

Add ethanol (e.g., 100 mL) to the residue and stir. The product will precipitate.

Cool the suspension to 0-5 °C and stir for 1 hour to maximize precipitation.

Purification:

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with cold ethanol (2 x 20 mL).

Dry the product under vacuum to obtain 3-Aminodihydrofuran-2(3H)-one hydrobromide
as a white to off-white solid.

Visualizations
Experimental Workflow Diagram
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Sulfonium Salt Formation
L-Methionine, Dimethyl Sulfate, H2SO4

in Methanol/Water

Hydroxylation
Addition of NaOH, followed by reflux

1. Reaction

Cyclization & Salt Formation
Acidification with HBr, concentration

2. Reaction

Precipitation & Isolation
Addition of Ethanol, cooling, filtration

3. Isolation

Purification & Drying
Washing with cold Ethanol, vacuum drying

4. Purification

Final Product
3-Aminodihydrofuran-2(3H)-one HBr

5. Final Product

Click to download full resolution via product page

Caption: One-pot synthesis workflow for 3-Aminodihydrofuran-2(3H)-one hydrobromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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